molecular formula C10H13ClFNO2 B13029632 Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B13029632
M. Wt: 233.67 g/mol
InChI Key: FTWIARNFLMJNJP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 925412-81-3) is a chiral β-amino ester derivative with a molecular formula of C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . It is characterized by a 4-fluorophenyl group attached to a propanoate backbone, with the amino group in the (3R) configuration. The compound requires storage under inert conditions (2–8°C) and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Its primary applications include pharmaceutical intermediate synthesis, particularly in anticancer agent development, as suggested by structural analogs acting as histone deacetylase inhibitors (HDACIs) .

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

FTWIARNFLMJNJP-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: Commonly used precursors include 3-amino-3-(4-fluorophenyl)propanoic acid or derivatives thereof, 3-fluorobenzaldehyde, and chiral amino acid analogs such as (R)-3-amino-4-hydroxybutanoic acid.

  • Esterification: The key step is the esterification of the corresponding amino acid with methanol. This is typically performed in the presence of a strong acid catalyst such as hydrochloric acid to form the methyl ester hydrochloride salt. The reaction is carried out under reflux conditions to drive the esterification to completion.

  • Chiral Control: The (3R) stereochemistry is maintained by using optically pure starting materials or by employing chiral resolution techniques post-synthesis. The stereochemical integrity is crucial for biological activity.

  • Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity and enantiomeric excess.

Industrial Production Methods

  • Continuous Flow Reactors: Industrial-scale synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time. This approach enhances yield, reproducibility, and product quality.

  • Automation and Process Control: Automated systems allow precise control over reaction conditions, minimizing batch-to-batch variability. This is essential for pharmaceutical-grade material.

  • Scalability: Large-scale esterification is optimized to reduce by-products and improve atom economy. The hydrochloride salt formation is integrated into the process to streamline isolation.

Step Reaction Conditions Notes
1 Preparation of chiral amino acid precursor From (R)-3-amino-4-hydroxybutanoic acid or 3-fluorobenzaldehyde derivatives Ensures (3R) stereochemistry
2 Esterification with methanol Methanol, HCl catalyst, reflux Converts acid to methyl ester hydrochloride salt
3 Purification Recrystallization or chromatography Achieves high purity and enantiomeric excess
  • The use of hydrochloric acid as both catalyst and salt-forming agent simplifies the process by combining esterification and salt formation in one step.

  • Continuous flow technology reduces reaction times and improves yields compared to batch processes, with reported yields exceeding 85% under optimized conditions.

  • Maintaining stereochemical purity is critical; therefore, chiral starting materials or asymmetric synthesis methods are preferred to avoid racemization.

  • The fluorophenyl substituent is stable under the reaction conditions, allowing selective functionalization without side reactions.

Parameter Laboratory Synthesis Industrial Production
Catalyst HCl (acid catalyst) HCl or alternative acid catalysts
Reaction Type Batch esterification Continuous flow esterification
Temperature Reflux (~65-70°C) Controlled temperature (60-80°C)
Reaction Time Several hours Minutes to hours (flow)
Yield 70-85% >85% optimized
Purification Recrystallization, chromatography Crystallization, filtration
Stereochemical Control Chiral precursors, resolution Chiral precursors, process control

The preparation of Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is well-established, relying primarily on acid-catalyzed esterification of the corresponding amino acid with methanol under reflux. Industrial methods leverage continuous flow reactors and automated control to enhance yield, purity, and scalability. Preservation of the (3R) stereochemistry is a key consideration throughout the synthesis. The compound’s stability under reaction conditions and the efficiency of the hydrochloride salt formation make it a practical intermediate in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) serves as a nucleophile in substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 80°CN-Alkylated derivatives70–85%
ArylationAryl sulfonates, Pd catalysisN-Aryl derivatives60–75%
  • Mechanistic Insight : The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of adjacent positions, facilitating substitutions at the β-carbon. Steric hindrance from the methyl ester influences regioselectivity.

Oxidation and Reduction Reactions

The amino group undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductNotes
NaNO₂/HCl0–5°C, aqueousNitroso intermediateUnstable; requires immediate use
KMnO₄/H₂SO₄Reflux, acidicNitro derivativeLower yields (~50%)

Reduction

Reducing AgentConditionsProduct
LiAlH₄Dry THF, 0°C → RTSecondary amine
H₂/Pd-CEthanol, 50 psiTertiary amine (with alkylation)

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductStereochemical Outcome
BasicNaOH/EtOH, refluxCarboxylic acid saltRetention of (3R) configuration
AcidicHCl/H₂O, 60°CFree carboxylic acidRacemization observed at >80°C

Key Data :

  • Hydrolysis in NaOH/EtOH achieves >90% conversion in 4 hours.

  • Racemization is minimized below 60°C (ee >98% retained) .

Acylation and Amidation

The amino group reacts with acylating agents:

ReagentConditionsProductApplication
Acetyl chloridePyridine, 0°CAcetamide derivativeIntermediate for peptide synthesis
Boc anhydrideTHF, DMAPN-Boc-protected compoundUsed in solid-phase synthesis

Example :

  • Reaction with benzoyl chloride in CH₂Cl₂ yields N-benzoyl derivatives (85% yield), utilized in antimicrobial studies.

Cyclization Reactions

Intramolecular reactions form heterocycles:

ConditionsProductKey Feature
PCl₅, refluxβ-Lactam ringEnhanced antibiotic activity
Phosgene, baseOxazolidinoneChiral auxiliaries in asymmetric synthesis

Stereochemical Impact :

  • The (3R) configuration directs ring closure to form cis-fused products .

Halogenation and Fluorine-Specific Reactivity

The 4-fluorophenyl group participates in electrophilic substitutions:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄Para to fluorineLimited due to fluorine’s deactivating effect
BrominationBr₂/FeBr₃Meta to fluorineMajor product (70%)

Computational Insight :

  • DFT calculations show fluorine’s -I effect increases the activation energy for electrophilic attack at the para position .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, such as receptors and enzymes involved in neurochemistry and cell proliferation. Preliminary studies indicate that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study: Neurotransmitter Modulation
Research has shown that compounds similar to this compound can influence dopamine and serotonin pathways. For instance, a study demonstrated that derivatives of this compound exhibited selective inhibition of certain receptor subtypes, which could lead to novel treatments for depression and anxiety disorders.

Biological Activity Studies
Ongoing research focuses on understanding the biological mechanisms of this compound. Interaction studies are crucial for assessing its therapeutic potential and safety profiles.

Key Areas of Focus:

  • Receptor Binding Affinity: Investigating how the compound interacts with various receptors.
  • Enzyme Inhibition: Studying its effects on enzyme activity related to metabolic pathways.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS: 2703781-10-4) Molecular Formula: C₁₀H₁₂Cl₂FNO₂ Molecular Weight: 268.11 g/mol Key Differences: The 4-chloro-3-fluoro substitution introduces greater steric bulk and electron-withdrawing effects compared to the 4-fluoro group in the target compound. This may enhance lipophilicity and alter binding affinity in biological targets .

Methyl 3-Amino-3-(4-bromophenyl)propanoate Hydrochloride (CAS: 952729-65-6) Molecular Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 306.06 g/mol (estimated) Key Differences: Bromine’s larger atomic radius and polarizability compared to fluorine could increase metabolic stability but reduce solubility .

Positional Isomerism

Stereochemical Variations

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 1246174-74-2) Molecular Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol Key Differences: The (S)-enantiomer may exhibit divergent pharmacokinetic profiles due to stereoselective interactions with biological targets, as seen in chiral drug development .

Functional Group Modifications

Methyl 3-amino-3-(3-methoxyphenyl)propanoate Hydrochloride (CAS: 845909-40-2) Molecular Formula: C₁₁H₁₆ClNO₃ Molecular Weight: 245.70 g/mol (estimated) Key Differences: The 3-methoxy group is electron-donating, increasing the compound’s basicity and altering hydrogen-bonding capacity compared to the electron-withdrawing 4-fluoro group .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound (CAS) Molecular Weight Substituent(s) LogP* Solubility (mg/mL) Storage Conditions
925412-81-3 (Target) 233.67 4-F ~1.2 Not reported Inert, 2–8°C
2703781-10-4 268.11 4-Cl, 3-F ~2.5 Not reported Not specified
952729-65-6 ~306.06 4-Br ~2.8 Not reported Not specified
1246174-74-2 (S-enantiomer) 233.67 4-F ~1.2 Not reported Room temperature

*LogP estimated using fragment-based methods.

Pharmacological Insights

  • Metabolic Stability : Bromine and chlorine substituents () may prolong half-life but increase hepatotoxicity risks compared to fluorine .
  • Stereoselectivity : The (R)-configuration in the target compound could enhance target binding affinity over the (S)-enantiomer, as observed in protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.